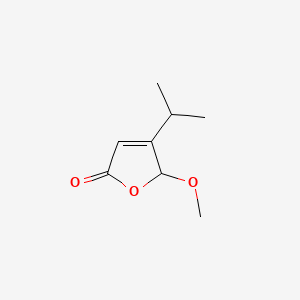

4-Isopropyl-5-methoxyfuran-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

180576-33-4 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.181 |

IUPAC Name |

2-methoxy-3-propan-2-yl-2H-furan-5-one |

InChI |

InChI=1S/C8H12O3/c1-5(2)6-4-7(9)11-8(6)10-3/h4-5,8H,1-3H3 |

InChI Key |

VLDGVLWAKQRMRZ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=O)OC1OC |

Synonyms |

2(5H)-Furanone,5-methoxy-4-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropyl 5 Methoxyfuran 2 5h One and Analogous Furanones

Approaches to the 2(5H)-Furanone Ring System

The formation of the 2(5H)-furanone core is a critical step in the synthesis of the target compound and its analogs. Various synthetic strategies have been developed to achieve this, each with its own advantages in terms of efficiency, substrate scope, and stereocontrol.

Transition-Metal-Catalyzed Cyclizations (e.g., Gold, Palladium, Platinum, Mercury)

Transition metals are powerful catalysts for the construction of the 2(5H)-furanone ring, primarily through the activation of alkynes and other unsaturated precursors.

Gold (Au): Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in promoting the cyclization of alkyne-containing substrates. For instance, gold(I)-catalyzed activation of alkynes can initiate an intermolecular cascade reaction with propargyl alcohols to form substituted furans, which can be precursors to furanones. A combination of a triazole-gold catalyst and a copper co-catalyst has been shown to facilitate a one-pot, three-step cascade involving alcohol addition, rearrangement, and allene-ketone cyclization to produce polysubstituted furans researchgate.net. Furthermore, gold-catalyzed oxidative cyclization of diynones with alcohols can lead to the formation of furan-3-carboxylates, which are related structures to the furanone core researchgate.net.

Palladium (Pd): Palladium catalysis is a versatile tool for furanone synthesis. One notable method involves the palladium-catalyzed cyclocarbonylation of substituted alkynols. This process utilizes a palladium catalyst, such as Pd₂(dba)₃·CHCl₃ with a phosphine ligand like 1,4-bis(diphenylphosphino)butane (dppb), under a carbon monoxide and hydrogen atmosphere to convert both terminal and internal alkynols into the corresponding 2(5H)-furanones in high yields. Another approach is the palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various boronic acids to generate 4-substituted furanones, demonstrating the utility of palladium in the functionalization of a pre-formed furanone ring.

Platinum (Pt): Platinum catalysts, such as platinum(II) chloride (PtCl₂), can effectively catalyze the cyclization of propargylic alcohols. This method involves a domino reaction that begins with the activation of the alkyne by the platinum catalyst, followed by a heterocyclization and a subsequent 1,2-migration to yield highly substituted 3(2H)-furanones. This strategy is noted for its operational simplicity and tolerance to air and moisture.

Mercury (Hg): Mercury(II) salts have been employed in the cyclization of unsaturated systems to form heterocyclic structures. For example, Hg(II)-induced cyclization of acetylenic alcohols can lead to the formation of both exocyclic and endocyclic enol ethers, which are structurally related to furanones nih.gov. The regioselectivity of the mercury-promoted addition to the alkyne can be influenced by the stereochemistry of the starting material. Additionally, mercury(II) salt-catalyzed rearrangement of 1-alkynyl-2,3-epoxy alcohols provides a route to substituted furans beilstein-journals.org.

| Catalyst | Precursor Type | Key Transformation | Reference |

| Gold (Au) | Propargyl alcohol and alkyne | Intermolecular cascade reaction | researchgate.net |

| Gold (Au) | Diynones and alcohols | Oxidative cyclization | researchgate.net |

| Palladium (Pd) | Substituted alkynols | Cyclocarbonylation | |

| Platinum (Pt) | Propargylic alcohols | Heterocyclization/1,2-migration | |

| Mercury (Hg) | Acetylenic alcohols | Intramolecular cyclization | nih.gov |

Organocatalytic and Metal-Free Cyclization Strategies

In an effort to develop more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free approaches to 2(5H)-furanones have gained significant attention.

Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective synthesis of furanone derivatives. For example, the development of organocatalytic asymmetric one-pot reactions using 5-hydroxyfuran-2(5H)-one as a platform molecule allows for the regioselective and enantioselective functionalization to produce complex chiral molecules anr.fr. Asymmetric Michael addition reactions of aldehydes to 2-furanones, catalyzed by organocatalysts, can produce highly functionalized chiral γ-lactones with excellent stereoselectivity rsc.org.

Metal-Free Cyclizations: Metal-free conditions for furanone synthesis often rely on the use of strong acids or bases, or thermal induction. One such method involves the cyclization of alkyl allene carboxylates in triflic acid to yield 2(5H)-furanones researchgate.net. Another approach is the base-induced intramolecular cyclization of specific sulfonium salts to afford 5-aryl-3(2H)-furanones under mild conditions organic-chemistry.org. Furthermore, a simple and efficient protocol for the synthesis of 3(2H)-furanones involves the cycloisomerization of allenic hydroxyketones in water without the need for any metal catalysts organic-chemistry.org.

| Strategy | Precursor Type | Key Transformation | Reference |

| Organocatalysis | 5-Hydroxyfuran-2(5H)-one | Asymmetric functionalization | anr.fr |

| Organocatalysis | Aldehydes and 2-furanones | Asymmetric Michael addition | rsc.org |

| Metal-Free | Alkyl allene carboxylates | Acid-catalyzed cyclization | researchgate.net |

| Metal-Free | Allenic hydroxyketones | Cycloisomerization in water | organic-chemistry.org |

Cycloisomerization of Alkyne-Containing Precursors

The cycloisomerization of precursors containing an alkyne moiety is a common and efficient strategy for the construction of the furanone ring, often catalyzed by transition metals. This approach takes advantage of the high reactivity of the carbon-carbon triple bond.

Gold and platinum catalysts are particularly adept at promoting these transformations. For instance, a catalyst system generated from a gold(I) precursor and a silver salt can cyclize γ-hydroxyalkynones to give substituted 3(2H)-furanones under mild conditions organic-chemistry.org. Similarly, platinum(II) chloride catalyzes the conversion of γ-hydroxy ynones into highly substituted 3(2H)-furanones through a domino reaction involving heterocyclization and a 1,2-alkyl migration.

Tandem Reaction Sequences for Furanone Core Construction (e.g., Mannich Addition–Ring Closing)

Mannich Addition–Ring Closing: A notable example is the tandem Mannich addition-palladium catalyzed ring-closing reaction. This strategy has been successfully employed for the synthesis of 4-substituted-3(2H)-furanones. The reaction of 4-chloroacetoacetate esters with imines proceeds via a sequential Mannich addition followed by a palladium-catalyzed ring closure to afford the desired furanone products in good to excellent yields.

Michael Addition–Cyclization: Another powerful tandem approach involves an initial Michael addition followed by an intramolecular cyclization. For instance, a cascade reaction combining a Michael addition and a cyclization has been developed for the enantioselective synthesis of 3,2′-pyrrolidinyl bispirooxindoles from 3-isothiocyanato oxindoles and aurones, which are structurally related to furanones rsc.org.

| Tandem Sequence | Key Reactions | Resulting Furanone Type |

| Mannich Addition–Ring Closing | Mannich addition, Pd-catalyzed cyclization | 4-Substituted-3(2H)-furanones |

| Michael Addition–Cyclization | Michael addition, Intramolecular cyclization | Highly functionalized spiro-furanone analogs |

Functionalization and Derivatization Strategies for Substituted Furanones

Once the furanone core is established, the next critical phase is the introduction of the specific substituents found in 4-isopropyl-5-methoxyfuran-2(5H)-one. This involves the targeted installation of an isopropyl group at the C4 position and a methoxy (B1213986) group at the C5 position.

Introduction of Isopropyl Moieties via Alkylation or Related Reactions

The introduction of an isopropyl group at the C4 position of the furanone ring can be achieved through various synthetic maneuvers, often involving the use of a pre-functionalized furanone precursor.

A direct synthesis of a 4-isopropyl-2(5H)-furanone derivative has been reported starting from 3,4-dibromo-2(5H)-furanone. This multi-step process involves a regioselective palladium-catalyzed cross-coupling reaction to introduce an isopropenyl group at the C4 position. Subsequent hydrogenation of the isopropenyl group then furnishes the desired 4-isopropyl substituent. This method provides a clear pathway to the 4-isopropyl-2(5H)-furanone core.

Another general approach to C4-alkylation involves the reaction of 2,5-dialkyl-dihydro-3(2H)-furanones with aldehydes, such as 2-methyl-propanal, via an aldol condensation to introduce an isobutylidene group at the C4 position. While not directly yielding an isopropyl group, this demonstrates a feasible strategy for carbon-carbon bond formation at the C4 position, which could be adapted for the synthesis of 4-isopropyl derivatives.

Furthermore, chiral furanone derivatives bearing an l-menthol auxiliary at the C5 position, which contains an isopropyl group, have been synthesized. For example, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone has been prepared, highlighting the incorporation of isopropyl-containing moieties in furanone synthesis beilstein-journals.org.

| Precursor | Reagents | Key Transformation | Resulting Moiety |

| 3,4-Dibromo-2(5H)-furanone | Isopropenyltributyltin, Pd catalyst, H₂ | Cross-coupling, Hydrogenation | 4-Isopropyl |

| 2,5-Dimethyl-dihydro-3(2H)-furanone | 2-Methyl-propanal, base | Aldol condensation | 4-Isobutylidene |

| Mucochloric acid | l-Menthol | Acid-catalyzed reaction | 5-(2-isopropyl-5-methylcyclohexyloxy) |

Stereoselective Installation of Methoxy Groups

The stereoselective installation of a methoxy group at the C5 position is a critical step in the synthesis of chiral 5-alkoxyfuranones. A common strategy involves the asymmetric acetalization of a 5-hydroxyfuranone precursor with methanol in the presence of a chiral catalyst or with a chiral auxiliary. While direct stereoselective methoxylation of a pre-existing 4-isopropylfuranone is not extensively documented, analogous transformations provide a blueprint for achieving such stereocontrol.

One established method for related compounds involves the use of chiral auxiliaries. For instance, the reaction of 5-hydroxy-2(5H)-furanone with a chiral alcohol, such as (-)-menthol, can lead to a mixture of diastereomers that can be separated. Subsequent trans-acetalization with methanol could then furnish the desired enantiopure 5-methoxyfuranone.

Another approach is the use of chiral catalysts in the addition of methanol to a suitable precursor. For example, chiral Lewis acids or Brønsted acids can be employed to catalyze the enantioselective addition of methanol to an acylketene or a related intermediate, thereby setting the stereocenter at the C5 position.

A notable, closely related synthesis is the microbiological transformation of myrcene (B1677589) derivatives, which has been shown to produce 4-hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran nih.gov. This enzymatic hydroxylation and methoxylation process, mediated by fungal strains, offers a potential route for the stereoselective synthesis of the hydroxylated precursor to the target molecule.

Table 1: Representative Methods for Stereoselective Alkoxylation of Furanone Precursors

| Precursor | Reagent/Catalyst | Alkoxy Group | Diastereomeric/Enantiomeric Excess | Reference |

| 5-Hydroxy-2(5H)-furanone | (-)-Menthol, acid catalyst | Menthoxy | Separation of diastereomers | mdpi.com |

| Acylketene intermediate | Methanol, chiral Lewis acid | Methoxy | High ee reported for analogous systems | rsc.org |

| Myrcene derivative | Penicillium simplicissimum | Methoxy (and Hydroxy) | Stereoselective | nih.gov |

Modifications of the Unsaturated Lactone Ring

The unsaturated lactone ring of 2(5H)-furanones is a versatile scaffold that allows for a variety of chemical modifications. These transformations can be used to introduce further functionalization or to alter the substitution pattern of the furanone core. For a molecule like this compound, modifications could target the double bond, the carbonyl group, or the substituents at the C4 and C5 positions.

The double bond can undergo various addition reactions, such as hydrogenation to the corresponding butyrolactone, or cycloaddition reactions. For instance, Diels-Alder reactions with dienes can construct complex polycyclic systems. The reactivity of the double bond is influenced by the substituents on the ring.

The carbonyl group can be reduced to the corresponding alcohol or can react with organometallic reagents. Nucleophilic addition to the carbonyl group is a common transformation. Furthermore, the lactone ring itself can be opened under basic or acidic conditions to yield the corresponding γ-hydroxy-α,β-unsaturated carboxylic acid derivative, which can then be used in further synthetic transformations.

Modifications at the C4 position are also possible. For example, in related furanone systems, the position can be functionalized through deprotonation-alkylation sequences, although this can be challenging due to the potential for competing reactions at other sites.

Table 2: Potential Modifications of the 2(5H)-Furanone Ring

| Reaction Type | Reagent(s) | Product Type |

| Hydrogenation | H₂, Pd/C | 4-Isopropyl-5-methoxy-dihydrofuran-2(5H)-one |

| Diels-Alder | Butadiene | Cycloadduct |

| Ring Opening | NaOH, H₂O | γ-Hydroxy-α,β-unsaturated carboxylic acid |

| Carbonyl Reduction | NaBH₄ | Lactol |

Multi-Component Coupling Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of substituted furanones, MCRs that bring together three or more starting materials to form the furanone core are highly valuable. While a specific MCR for this compound is not described, general MCR strategies for furanone synthesis can be adapted.

One such approach involves the reaction of an aldehyde, an amine, and an acetylenic ester to generate a substituted furanone. In the context of the target molecule, isobutyraldehyde could potentially serve as the precursor for the isopropyl group.

Another powerful MCR for furanone synthesis is the reaction of an α-keto acid, an aldehyde, and an isocyanide (the Ugi reaction), followed by an intramolecular cyclization. Variations of this approach could be envisioned for the construction of the this compound scaffold.

Furthermore, telescoped MCRs involving arylglyoxals, Meldrum's acid, and a nucleophile have been developed for the synthesis of 4,5-disubstituted furan-2(5H)-ones acs.orgresearchgate.nettandfonline.commatilda.scienceresearchgate.net. By selecting appropriate starting materials, this methodology could be tailored for the synthesis of the target compound.

Chemo-, Regio-, and Stereocontrol in Furanone Synthesis

Achieving high levels of chemo-, regio-, and stereocontrol is paramount in the synthesis of complex and biologically active molecules, including substituted furanones. The development of selective synthetic methods allows for the precise construction of the desired isomer without the need for tedious separation of unwanted byproducts.

Enantioselective Synthesis of Furanone Derivatives

The enantioselective synthesis of furanone derivatives has been a major focus of research, leading to the development of a variety of catalytic asymmetric methods. These methods often rely on the use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of the reaction.

For the synthesis of chiral butenolides, several key strategies have emerged rsc.orgacs.orgacs.orgnih.govnih.gov:

Asymmetric Aldol Reactions: The vinylogous Mukaiyama aldol reaction of silyloxyfurans with aldehydes, catalyzed by chiral Lewis acids, is a powerful method for the enantioselective synthesis of 5-substituted butenolides.

Asymmetric Michael Additions: The conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds that can be precursors to furanones, or the addition of furanone-derived nucleophiles to Michael acceptors, can be rendered enantioselective using chiral catalysts.

Asymmetric Cycloadditions: Chiral catalysts can be used to control the stereochemistry of cycloaddition reactions that form the furanone ring.

Kinetic Resolution: Racemic mixtures of furanones can be resolved through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.

Table 3: Examples of Catalytic Systems for Enantioselective Furanone Synthesis

| Reaction Type | Catalyst Type | Typical Enantiomeric Excess |

| Vinylogous Mukaiyama Aldol Reaction | Chiral Lewis Acid (e.g., Ti-BINOL) | >90% ee |

| Michael Addition | Chiral Organocatalyst (e.g., Cinchona alkaloid) | Up to 99% ee |

| [3+2] Cycloaddition | Chiral Phosphine | High ee |

Diastereoselective Approaches in Furanone Formation

In addition to enantiocontrol, diastereoselectivity is crucial when multiple stereocenters are present in the target molecule. For furanones with substituents at both the C4 and C5 positions, controlling the relative stereochemistry is a significant challenge.

Diastereoselective approaches in furanone synthesis often involve substrate control, where the existing stereochemistry in the starting material directs the stereochemical outcome of a subsequent reaction. For example, the addition of a nucleophile to a chiral 5-substituted furanone can proceed with high diastereoselectivity due to steric hindrance from the existing substituent.

Catalyst-controlled diastereoselective reactions have also been developed. By carefully choosing the catalyst and reaction conditions, it is possible to favor the formation of one diastereomer over the other. For instance, in the nitro-Michael reaction of furanones, the choice of a specific cinchona alkaloid catalyst can lead to either the syn or anti diastereomer with high selectivity nih.gov.

Sustainable and Green Chemistry Aspects in Furanone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. In the context of furanone synthesis, several strategies can be employed to enhance the sustainability of the synthetic routes.

The use of renewable starting materials is a key aspect of green chemistry. Furanones themselves can be derived from biomass. For example, furfural (B47365), which can be obtained from lignocellulosic biomass, is a common precursor for the synthesis of various furan (B31954) derivatives, including 2(5H)-furanones researchgate.net. The development of synthetic routes that utilize such bio-based feedstocks is a significant step towards a more sustainable chemical industry.

The use of catalytic methods, as opposed to stoichiometric reagents, is another important principle of green chemistry. Catalytic reactions are often more atom-economical and generate less waste. The development of highly efficient and recyclable catalysts for furanone synthesis is an active area of research.

Solvent selection is also a critical consideration. The use of hazardous and volatile organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions is an even more desirable goal.

Furthermore, energy efficiency is an important aspect of green chemistry. The development of synthetic methods that can be performed at ambient temperature and pressure can significantly reduce the energy consumption of the process.

Chemical Reactivity and Transformations of 4 Isopropyl 5 Methoxyfuran 2 5h One and Its Derivatives

Electrophilic and Nucleophilic Reactions of the Furanone Ring

The furanone ring in 4-isopropyl-5-methoxyfuran-2(5H)-one possesses both electrophilic and nucleophilic character. The electron-withdrawing nature of the carbonyl group renders the β-carbon (C4) susceptible to nucleophilic attack, a common reactivity pattern in α,β-unsaturated systems. Conversely, the endocyclic double bond can act as a nucleophile in reactions with strong electrophiles.

Furan (B31954) and its derivatives are π-rich heterocycles, making them significantly more reactive towards electrophiles than benzene. nih.gov Electrophilic substitution on the furan ring typically occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. nih.gov In the case of this compound, the C5 position is already substituted. The electrophilicity of the furanone ring is a key aspect of its chemistry. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive molecules due to the presence of a carbonyl group conjugated with a double bond. rug.nl These structural features make them versatile reactants in chemical synthesis. rug.nl

Nucleophilic attack can also occur at the carbonyl carbon (C2), leading to addition or ring-opening reactions. The presence of the isopropyl group at C4 can sterically hinder the approach of nucleophiles to this position to some extent.

Functional Group Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group at the C5 position is a key functional handle for further synthetic manipulations. As part of a hemiacetal ether, it is susceptible to substitution by other nucleophiles under acidic conditions. This allows for the introduction of a variety of other alkoxy, aryloxy, or nitrogen-based substituents at this position.

For instance, the synthesis of enantiomerically pure 5-alkoxy-2(5H)-furanones can be achieved starting from 5-hydroxy-2(5H)-furanone, which can be prepared by the photooxidation of furfural (B47365). nih.gov The hydroxyl group can then be converted to a methoxy group or other alkoxy groups. nih.gov

Reactivity of the Isopropyl Group for Further Derivatization

The isopropyl group at the C4 position is generally less reactive than the other functional groups on the furanone ring. However, it can potentially undergo free-radical halogenation at the tertiary carbon under appropriate conditions, providing a handle for further functionalization. Derivatization at this position is less common but could be explored for the synthesis of novel analogs. The development of automated derivatization methods can facilitate the exploration of such reactions in a more efficient and reproducible manner. nih.gov

Cycloaddition Reactions of Furanone Systems (e.g., Diels-Alder, Higher-Order Cycloadditions)

The furanone ring, particularly the endocyclic double bond, can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of complex cyclic systems. mdpi.com Furan and its derivatives can act as dienes in these reactions. mdpi.com The reactivity of the furan diene is influenced by the substituents on the ring.

The Diels-Alder reaction of furanic dienes with various dienophiles is a prime example of a "green" chemical process with 100% atom economy. mdpi.com The reaction between biomass-derived 2,5-dimethylfuran (B142691) and ethylene (B1197577) to produce p-xylene (B151628) is a notable industrial application. hmdb.ca This reaction is often catalyzed by solid acids and proceeds through a two-step mechanism involving the formation of an oxanorbornene cycloadduct followed by dehydration. hmdb.ca

In the context of this compound, the endocyclic double bond can act as the dienophile in a [4+2] cycloaddition, or the furanone system could potentially act as a 2π component in higher-order cycloadditions. For example, 5-substituted-furan-2(3H)-ones have been shown to undergo [8+2]-cycloaddition with 8,8-dicyanoheptafulvene. nih.gov

| Cycloaddition Reaction | Reactant | Conditions | Product Type |

| Diels-Alder hmdb.ca | 2,5-Dimethylfuran and Ethylene | Solid acid catalyst (e.g., phosphated SiO2), 523 K, 30 bar C2H4 | p-Xylene |

| [8+2] Cycloaddition nih.gov | 5-substituted-furan-2(3H)-ones and 8,8-dicyanoheptafulvene | Brønsted base catalysis, room temperature | Polycyclic γ-lactone derivatives |

Oxidation and Reduction Chemistry of Furanone Derivatives

The furanone ring can undergo both oxidation and reduction reactions. The double bond can be epoxidized or dihydroxylated. The lactone functionality can be reduced to the corresponding diol or selectively reduced to a lactol.

The oxidation of furfural in the presence of a TS-1 catalyst can yield 5-hydroxy-2(5H)-furanone (5H5F) with high selectivity. This versatile platform chemical can then be converted to other valuable C4 chemicals through oxidation or reduction. For example, the oxidation of 5H5F can lead to maleic acid, while its reduction can produce γ-butyrolactone and 1,4-butanediol.

Catalytic asymmetric hydrogenation of butenolides is a well-established method for the synthesis of optically active γ-butyrolactones, which are important building blocks for natural products.

Ring-Opening and Rearrangement Reactions of Furanone Scaffolds

The furanone ring can undergo ring-opening reactions under various conditions. Basic or acidic hydrolysis can open the lactone ring to form the corresponding γ-hydroxy-α,β-unsaturated carboxylic acid or its salt. Treatment with other nucleophiles can also lead to ring-opened products. For instance, reaction with hydrazine (B178648) can lead to the formation of pyridazinone derivatives.

Furanones can also undergo rearrangement reactions. For example, photochemical transformations of 2(5H)-furanones can lead to di-π-methane rearrangements. rug.nl Furthermore, treatment of certain furanone precursors with base can induce unusual Wittig rearrangements followed by alkylative cyclization to form highly substituted 3-hydroxy-2-furanone derivatives. nih.gov

Spectroscopic and Structural Elucidation of 4 Isopropyl 5 Methoxyfuran 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-Isopropyl-5-methoxyfuran-2(5H)-one is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are based on the analysis of similar structures.

Vinyl Proton (H3): A singlet is expected for the proton at the C3 position of the furanone ring.

Methine Proton of Isopropyl Group (H7): This proton will appear as a multiplet or septet due to coupling with the six methyl protons.

Methyl Protons of Isopropyl Group (H8, H9): These six protons are expected to be diastereotopic and may show as two separate doublets, though they often appear as a single doublet, coupled to the methine proton.

Methoxy (B1213986) Protons (H11): A sharp singlet is anticipated for the three protons of the methoxy group.

Anomeric Proton (H5): A singlet is expected for the proton at the C5 position.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

|---|---|---|---|

| H3 | 5.8 - 6.2 | s | - |

| H5 | 5.0 - 5.4 | s | - |

| H7 | 2.5 - 3.0 | sept | ~7.0 |

| H8, H9 | 1.1 - 1.3 | d | ~7.0 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are based on the functional groups present.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C2 (Carbonyl) | 170 - 175 |

| C3 | 115 - 120 |

| C4 | 155 - 165 |

| C5 | 105 - 110 |

| C6 (Isopropyl CH) | 30 - 35 |

| C7, C8 (Isopropyl CH₃) | 18 - 22 |

While specific experimental 2D NMR data for this compound is not available, these techniques would be crucial for confirming the structure.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the isopropyl methine proton (H7) and the isopropyl methyl protons (H8, H9).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the vinyl proton (H3) to its corresponding carbon (C3), and the methoxy protons (H11) to the methoxy carbon (C9).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the compound. For this compound (C₉H₁₄O₃), the expected exact mass is approximately 170.0943 g/mol .

The fragmentation pattern in mass spectrometry would likely involve the loss of the methoxy group (-OCH₃) or the isopropyl group (-CH(CH₃)₂). The loss of carbon monoxide (CO) from the lactone ring is also a common fragmentation pathway for such compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The IR spectrum would show characteristic absorption bands for the functional groups present in this compound.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (α,β-unsaturated lactone) | 1740 - 1780 | Strong, sharp absorption |

| C=C (alkene) | 1640 - 1680 | Medium absorption |

| C-O-C (ether and lactone) | 1000 - 1300 | Strong, broad absorptions |

| C-H (sp³ alkyl) | 2850 - 3000 | Medium to strong absorptions |

X-ray Crystallography for Solid-State Molecular Structure Determination

Currently, there is no publicly available X-ray crystallographic data for this compound. Should a suitable crystal be obtained, this technique would provide definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule.

Computational Chemistry and Advanced Modeling Studies of 4 Isopropyl 5 Methoxyfuran 2 5h One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict geometry, energy, and various electronic and spectroscopic parameters with high accuracy.

Density Functional Theory (DFT) has become a robust and widely used computational tool for investigating the molecular characteristics of organic compounds, including furanone derivatives. nih.gov DFT calculations are employed to optimize the molecular geometry, allowing for the identification of the most stable three-dimensional arrangement of atoms (conformers). sci-hub.st For furanone derivatives, conformational analysis is crucial as the flexibility of substituents can significantly influence their chemical and biological properties. sci-hub.stmdpi.com

DFT studies provide insights into the electronic properties and reactivity of molecules by calculating key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov Other reactivity descriptors, such as chemical hardness, softness, and the molecular electrostatic potential (MEP) map, can also be determined. nih.gov The MEP map visualizes the electron density distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is critical for predicting how it will interact with other chemical species. nih.gov DFT calculations have also been successfully used to elucidate the mechanisms of complex reactions involving furanones, such as organocatalyzed cycloadditions, by mapping the entire reaction pathway. rsc.org

While specific DFT studies on 4-Isopropyl-5-methoxyfuran-2(5H)-one are not extensively documented, the established methodologies applied to other furanones are directly applicable. Such calculations would determine its preferred conformation, electronic structure, and reactivity profile, providing a solid foundation for understanding its chemical behavior.

Table 1: Key Molecular Properties of Furanone Derivatives Calculated by DFT This table presents typical parameters obtained from DFT calculations for furanone derivatives, as described in the literature. Values are illustrative.

| Parameter | Description | Typical Calculated Value/Range | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV | nih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.0 to 5.5 eV | nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.0 to 2.75 eV | nih.gov |

| Chemical Softness (S) | Reciprocal of hardness; measure of reactivity. | 0.18 to 0.25 eV⁻¹ | nih.gov |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye | ajchem-b.com |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for predicting spectroscopic data. These calculations can be instrumental in the structural elucidation of novel compounds. For furanone derivatives, ab initio methods are particularly valuable for determining absolute configurations, a challenging task due to the potential flexibility of side chains. mdpi.com

One of the most effective applications is the calculation of electronic circular dichroism (ECD) spectra. researchgate.net By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute stereochemistry of a chiral molecule can be assigned with high confidence. sci-hub.stresearchgate.net This approach has been successfully applied to various natural and synthetic furanone derivatives. mdpi.comresearchgate.net Furthermore, ab initio methods can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. dntb.gov.ua The prediction of NMR and IR spectra for this compound would serve as a valuable complement to experimental data, aiding in its unambiguous structural confirmation.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological macromolecule. nih.govacs.org

In the context of drug discovery, MD simulations are often performed after a ligand has been docked into a protein's binding site. The simulation reveals the stability of the ligand-protein complex, showing how the ligand's conformation might adapt within the binding pocket and how the protein structure might respond to the ligand's presence. nih.govfrontiersin.org Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the system over the simulation time. nih.gov A stable system will show RMSD values that plateau after an initial equilibration period. nih.gov The Radius of Gyration (Rg) provides information about the compactness of the protein, while the Root Mean Square Fluctuation (RMSF) highlights the flexibility of individual amino acid residues. nih.gov These simulations can reveal whether a compound like a furanone derivative forms stable and persistent interactions with a target receptor, a key indicator of its potential biological activity. nih.govnih.gov

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes This table illustrates the type of data generated from MD simulations to assess the stability of a furanone derivative bound to a target protein.

| Parameter | Description | Purpose in Analysis | Reference |

| RMSD (Protein) | Root Mean Square Deviation of the protein's backbone atoms from the initial structure. | Assesses the overall structural stability of the protein during the simulation. | nih.gov |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand's atoms relative to its position in the protein binding site. | Evaluates the stability of the ligand's binding pose. | nih.gov |

| Radius of Gyration (Rg) | A measure of the protein's overall size and compactness. | Indicates whether the protein undergoes significant conformational changes (e.g., unfolding or compacting) upon ligand binding. | nih.gov |

| RMSF (Residue) | Root Mean Square Fluctuation of individual amino acid residues. | Identifies flexible or rigid regions of the protein, particularly those interacting with the ligand. | nih.gov |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and protein over time. | Quantifies the persistence of key polar interactions that contribute to binding affinity. | nih.gov |

Molecular Docking and Scoring for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govresearchgate.net This method is central to structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target. For furanone derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes and receptors. nih.govccij-online.org

The process involves placing the ligand in multiple positions and orientations within the receptor's binding site and calculating a "score" for each pose, which estimates the binding free energy. researchgate.net Lower scores typically indicate more favorable binding. ccij-online.org These studies have provided molecular-level insights into how furanone derivatives interact with targets such as the quorum-sensing receptor LasR in Pseudomonas aeruginosa and the EAG-1 potassium channel, which is implicated in cancer. nih.govresearchgate.netccij-online.org The analysis of the best-docked poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov Molecular docking could be applied to this compound to identify potential biological targets and generate hypotheses about its mechanism of action that can be tested experimentally.

Table 3: Illustrative Molecular Docking Results for a Furanone Derivative This table provides a hypothetical example of docking results for a furanone compound against a protein target, based on data patterns from published studies.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

| LasR Quorum Sensing Receptor | -8.0 | Trp60, Tyr64, Ser129 | Hydrogen Bond | nih.govnih.gov |

| Ala50, Leu110 | Hydrophobic | nih.gov | ||

| SARS-CoV-2 Main Protease | -7.5 | His41, Cys145 | Hydrogen Bond, Covalent | nih.gov |

| Met165, Gln189 | Hydrophobic | nih.gov | ||

| EAG-1 K+ Channel | -9.2 | Ile550, Thr552 | Hydrogen Bond | ccij-online.org |

| Val555, Gln557 | Hydrophobic | ccij-online.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Furanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netijpda.org These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead structures to enhance potency. uq.edu.auresearchgate.net

Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are calculated from the 2D representation of the molecules, without requiring knowledge of their 3D conformation or alignment. pharmacyjournal.innih.gov Several 2D-QSAR studies have been successfully conducted on various series of furanone derivatives to model activities such as antibacterial and cyclooxygenase-2 (COX-2) inhibition. researchgate.netuq.edu.aupharmacyjournal.in

The development of a 2D-QSAR model involves several steps:

Data Set Preparation: A series of furanone analogs with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. researchgate.netpharmacyjournal.in

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight, number of oxygen atoms), topological descriptors (which describe atomic connectivity), and electro-topological state indices (which encode electronic and topological information). researchgate.netpharmacyjournal.inaimspress.com

Descriptor Selection: Statistical methods are used to select a small subset of descriptors that have the strongest correlation with the biological activity. This step is crucial to avoid overfitting and create a robust model. nih.gov

Model Generation and Validation: A mathematical equation is generated using methods like Multiple Linear Regression (MLR) to link the selected descriptors to the activity. pharmacyjournal.in The model's statistical quality and predictive power are assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of estimation (SEE). researchgate.netuq.edu.au

For furanone derivatives, studies have shown that descriptors such as the polar surface area, the number of oxygen atoms, and various electro-topological indices play significant roles in determining their biological activity. researchgate.netuq.edu.au A QSAR study of analogs of this compound could provide valuable insights into the structural features required for a specific biological effect.

Table 4: Example of a 2D-QSAR Model for Furanone Derivatives This table shows representative statistical data for a 2D-QSAR model developed for a series of furanone derivatives, as reported in the literature.

| Model Parameter | Description | Reported Value | Reference |

| r² (Correlation Coefficient) | The proportion of the variance in the biological activity that is predictable from the descriptors. | 0.840 | uq.edu.au |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability, obtained through methods like leave-one-out cross-validation. | 0.773 | uq.edu.au |

| SEE (Standard Error of Estimation) | A measure of the absolute error in the model's predictions. | 0.195 | uq.edu.au |

| F-test (Fischer's value) | A statistical test of the model's overall significance. | 20.73 | pharmacyjournal.in |

| pred_r² (External validation r²) | A measure of the model's ability to predict the activity of an external test set of compounds. | 0.5038 | pharmacyjournal.in |

3D QSAR Methods (e.g., CoMFA, CoMSIA) for Steric and Electrostatic Contributions

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are pivotal in modern drug design for understanding how the structural features of a molecule like this compound relate to its biological activity. Among the most prominent 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide detailed insights into the steric and electrostatic interactions that govern a ligand's interaction with its target receptor.

Comparative Molecular Field Analysis (CoMFA) calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules. For a series of furanone derivatives, CoMFA models can reveal the spatial regions where bulky groups or specific electrostatic charges would enhance or diminish biological activity. srce.hrnih.gov The output is often visualized as contour maps, where different colored regions indicate areas where modifications to the structure of this compound would be favorable or unfavorable for activity. For instance, a green contour in a steric map typically indicates that a bulkier substituent is preferred in that region, while a yellow contour suggests a less bulky group would be beneficial. nih.gov Similarly, electrostatic maps use colors like blue and red to denote regions where positive or negative charges, respectively, are favored. mdpi.com In a study on furanone derivatives as COX-2 inhibitors, CoMFA was used to analyze the significance of steric and electrostatic fields in their inhibitory activity. srce.hrnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) extends the principles of CoMFA by calculating additional physicochemical fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govnih.gov This provides a more comprehensive picture of the molecular interactions. CoMSIA uses a Gaussian-type function to calculate the similarity indices, which avoids some of the singularities at atomic positions that can occur in CoMFA, potentially leading to more stable models. mdpi.com For a compound such as this compound, CoMSIA contour maps would illustrate not only the steric and electrostatic requirements but also where hydrophobic character (e.g., the isopropyl group) is beneficial and where hydrogen bond donors or acceptors could be introduced to improve binding affinity. nih.govnih.gov

The table below summarizes the typical field contributions analyzed in CoMFA and CoMSIA studies.

| Field Type | Description | Relevance to this compound |

| Steric | Describes the spatial size and shape of the molecule. | Analysis of the isopropyl group's bulk and the overall shape of the furanone ring. |

| Electrostatic | Describes the distribution of positive and negative charges. | Analysis of the polar carbonyl and methoxy (B1213986) groups. |

| Hydrophobic | (CoMSIA) Describes the affinity for non-polar environments. | Evaluation of the isopropyl group and other non-polar regions. |

| H-Bond Donor | (CoMSIA) Describes the potential to donate a hydrogen bond. | The molecule itself lacks a strong H-bond donor, but this field indicates where one might be added. |

| H-Bond Acceptor | (CoMSIA) Describes the potential to accept a hydrogen bond. | Analysis of the oxygen atoms in the carbonyl and methoxy groups. |

These methods require the accurate alignment of the molecules in the dataset, which is a critical step for the validity of the resulting model. researchgate.net

Predictive Modeling and Validation of QSAR Models

The primary goal of developing a QSAR model for a series of compounds including this compound is to create a statistically robust tool that can accurately predict the biological activity of novel, untested molecules. unc.edu The process involves model generation and rigorous validation.

Predictive Model Generation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is divided into a training set and a test set. nih.gov The training set is used to build the QSAR model by correlating the independent variables (CoMFA/CoMSIA fields or other molecular descriptors) with the dependent variable (biological activity). srce.hrnih.gov The resulting model is essentially a mathematical equation that can be used to estimate the activity of other compounds. nih.gov

Model Validation: Validation is crucial to ensure that the model is not just a random correlation but has real predictive power. This is achieved through several statistical metrics:

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method. In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal consistency and robustness. researchgate.net A q² value greater than 0.5 is generally considered indicative of a good model. researchgate.net

External Validation: The true predictive ability of the model is assessed using the test set—a set of compounds that were not used in the model's development. unc.edu The model is used to predict the activity of the test set compounds, and the predictions are compared to the experimental values. The predictive correlation coefficient (pred_r² or r²_pred) is calculated. A high value (e.g., > 0.6) suggests that the model can accurately predict the activity of new chemicals. researchgate.netnih.gov

The table below outlines the key statistical parameters used for validating QSAR models.

| Parameter | Description | Indication of a Good Model |

| q² (or r²cv) | Cross-validated correlation coefficient from internal validation (e.g., LOO). | q² > 0.5 |

| r² | Non-cross-validated correlation coefficient for the training set. | High value (e.g., > 0.8), but can be misleading if not paired with a high q². |

| pred_r² (or r²pred) | Predictive correlation coefficient for the external test set. | pred_r² > 0.6 |

| F-value | Fisher's F-test value, indicating the statistical significance of the model. | High value with a low p-value. |

| Standard Error of Estimate (SEE) | A measure of the goodness of fit of the regression. | Low value. |

Studies on furanone derivatives and other compound series have successfully developed predictive CoMFA and CoMSIA models with high q² and r² values, demonstrating the utility of these methods in guiding the design of new potent molecules. srce.hrnih.gov

In Silico ADME/Tox Predictions and Their Limitations in Research Design

In silico (computational) models are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of compounds like this compound. nih.govjournalejmp.com This early assessment helps to prioritize candidates with favorable pharmacokinetic and safety profiles, thereby reducing the risk of late-stage failures. nih.govjournalejmp.com

In Silico ADME/Tox Predictions: A variety of computational tools and web servers (e.g., SwissADME, pkCSM) can predict key ADME/Tox parameters. nih.govnih.gov For this compound, these models could estimate properties such as:

Absorption: Predictions of water solubility, lipophilicity (LogP), and intestinal absorption. nih.govmdpi.com

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration. mdpi.com

Metabolism: Prediction of interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov

Excretion: Estimation of parameters like total clearance. nih.gov

Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity. nih.gov

The use of these predictive models allows for the rapid screening of large numbers of virtual compounds, saving significant time and resources compared to traditional experimental methods. numberanalytics.com

Limitations and Research Design Implications: Despite their advantages, in silico ADME/Tox models have significant limitations that must be considered when designing research strategies.

Data Quality and Applicability Domain: The accuracy of any in silico model is highly dependent on the quality, quantity, and diversity of the data used to build it. numberanalytics.comnih.gov Models may perform poorly for novel scaffolds, like this compound, if similar compounds were not included in the training data. The "applicability domain" of a model defines the chemical space in which it can make reliable predictions.

Complexity of Biological Systems: In silico models are simplifications of highly complex biological processes. numberanalytics.com They may struggle to capture all the factors influencing a compound's behavior in a living organism, such as the role of drug transporters or complex metabolic pathways. nih.govresearchgate.net

Need for Experimental Validation: In silico predictions are not a substitute for experimental testing. numberanalytics.comresearchgate.net They are best used as a filtering and prioritization tool. Promising candidates identified through computational screening must be validated through subsequent in vitro and in vivo assays. researchgate.net The disappointing results that can arise from in silico models are often linked to the interpretation of the original data and the expectations of the user. nih.gov

In research design, these limitations mean that in silico ADME/Tox predictions should be used to guide, not dictate, decisions. They can help rank a series of analogues of this compound for synthesis and testing, or to flag potential liabilities that can be addressed through structural modification. This integrated approach, combining computational predictions with experimental validation, is a cornerstone of modern, efficient drug discovery. mdpi.comnih.gov

| In Silico Prediction | Potential Advantage | Key Limitation | Role in Research Design |

| ADME Profile | Early identification of compounds with poor pharmacokinetics. | Models are simplifications; may not predict active transport or complex metabolism accurately. | Prioritize compounds for synthesis; guide modifications to improve properties like solubility or metabolic stability. |

| Toxicity Profile | Flags potential safety issues before resource-intensive testing. | Accuracy depends heavily on the model's training data; may not capture all toxicity mechanisms. | Deprioritize compounds with high predicted toxicity; guide structural changes to mitigate risks. |

Natural Occurrence and Biosynthetic Pathways of Furanone Scaffolds

Presence of Furanone Motifs in Natural Products

Furanone motifs are widespread in nature, contributing to the flavor, aroma, and biological activity of many substances. researchgate.netnih.gov They are significant components of the flavor profiles of fruits such as strawberries, raspberries, pineapples, and tomatoes. researchgate.netnih.gov For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, and its methoxy (B1213986) derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), are key aroma compounds in many fruits, including pineapple, kiwi, lychee, and snake fruit. mdpi.com

Beyond fruits, furanones are formed during the heating of foodstuffs through Maillard reactions between sugars and amino acids, contributing to the aromas of highly cooked foods. nih.gov They are also produced by various organisms for chemical signaling and defense. The red seaweed Delisea pulchra produces a range of brominated furanones that deter bacterial colonization by interfering with quorum sensing and also discourage grazing by marine herbivores. nih.govnih.gov Some furanones act as pheromones; for example, 5-Methyl-4-hydroxy-3(2H)-furanone is a male pheromone in the cockroach Eurycolis florionda. nih.gov Fungi are also a source of natural furanones, such as diplofuranone A and diplobifuranylones A and B. researchgate.netnih.gov

The butenolide, or 2(5H)-furanone structure, is an essential subunit in numerous natural products with significant pharmacological effects, including ascorbic acid (vitamin C), the antibiotic patulin, and various sesquiterpenes and lignans. researchgate.netresearchgate.netcerist.dz The isomeric 3(2H)-furanone ring system is also found in phytochemicals like jatrophone, eremantholides, and geiparvarin. researchgate.net

Table 1: Examples of Natural Products Containing Furanone Motifs

| Compound Name | Natural Source(s) | Role/Significance |

|---|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Pineapple, Strawberry, Raspberry, Tomato | Key flavor and aroma compound researchgate.netnih.govmdpi.com |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) | Fruits (e.g., Mango) | Key flavor and aroma compound mdpi.comnih.gov |

| Sotolon | Foods | Meaty and spicy/nutty flavor nih.gov |

| Ascorbic acid (Vitamin C) | Plants, Yeast | Essential nutrient nih.govresearchgate.netcerist.dz |

| Brominated Furanones | Red Seaweed (Delisea pulchra) | Antibacterial, Anti-herbivore nih.govnih.gov |

| 5-Methyl-4-hydroxy-3(2H)-furanone | Cockroach (Eurycolis florionda) | Male pheromone nih.gov |

| Patulin | Penicillium and Aspergillus species | Antibiotic, Mycotoxin researchgate.net |

Biosynthetic Origins of Furanone Ring Systems in Microorganisms and Plants

The biosynthesis of furanone rings proceeds through diverse pathways in different organisms. In plants and yeast, the pathway for ascorbic acid from sugars has been well-characterized at the enzymatic level. nih.gov For the key fruit aroma compound HDMF, D-fructose-1,6-diphosphate has been identified as the natural precursor in fruits, undergoing a series of enzymatic steps. mdpi.com In contrast, the biosynthesis of many other furanones in fruits is not yet fully understood. nih.gov

Plants can also employ complex strategies for furan (B31954) formation, as seen in the biosynthesis of limonoids, a class of bioactive tetranortriterpenoids. acs.org This process involves a "protection/deprotection" strategy where a carboxylesterase enzyme selectively removes an acetyl group from a late-stage intermediate, which then triggers more efficient furan ring formation. acs.org

Microorganisms are prolific producers of furanones. Yeasts can produce compounds like 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone during the fermentation stages of beer and soy sauce production, likely from a Maillard reaction intermediate. nih.gov Specific microbiological transformations have been shown to produce furanone structures. For example, the fungus Penicillium simplicissimum can transform myrcene (B1677589) semicarbazone into 4-hydroxy-5-isopropyl-5-methoxy-2,5-dihydrofuran-2-one, a compound structurally related to the subject of this article. researchgate.net Similarly, the fungus Cunninghamella verticillata has also been used in the microbiological synthesis of this furanone derivative. researchgate.net

Chemo-enzymatic Synthesis and Biocatalytic Approaches to Furanones

The integration of chemical synthesis with enzymatic transformations provides powerful and sustainable routes to furanones and their derivatives. nih.gov Biocatalytic approaches are valued for their high selectivity (chemo-, regio-, and enantio-selectivity) under mild reaction conditions, which can be challenging to achieve with traditional organic chemistry. researchgate.net

A multi-enzymatic pathway has been developed for the oxidative rearrangement of furylpropanols into complex spirocyclic lactones. acs.orgnih.gov This one-pot reaction cascade combines the action of a chloroperoxidase (CPO) from Caldariomyces fumago, an oxidase, and an alcohol dehydrogenase to efficiently convert hydroxy-functionalized furans into stereochemically defined products. acs.orgnih.gov This method has been successfully applied in the total synthesis of bioactive natural products like (+)-crassalactone D and lanceolactone A. acs.orgnih.gov

Enzymes are also employed to create chiral building blocks for pharmaceuticals. For instance, a chemoenzymatic synthesis has been described for producing both enantiomers of pharmacologically relevant α′-acetoxy and α′-hydroxy cyclic enones. researchgate.net This process involves chemical steps like acetoxylation followed by enzyme-mediated hydrolysis to yield products with high enantiomeric purity. researchgate.net The use of enzymes like galactose oxidase is also being explored for the selective oxidation of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable furan-based building blocks such as 2,5-diformylfuran (DFF). nih.gov

These chemo-enzymatic strategies are not limited to simple molecules; they have been applied to the total synthesis of complex natural products. The synthesis of bisorbicillinoids, for example, merges chemical synthesis with an enzymatic oxidative dearomatization step catalyzed by the enzyme SorbC. nih.gov Similarly, a concise chemo-enzymatic route to equisetin, a fungal natural product, was developed using a Diels–Alderase enzyme to construct the molecule's complex cyclic system from a chemically prepared precursor. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Isopropyl-5-methoxyfuran-2(5H)-one |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF / Furaneol®) |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) |

| 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-2(5H)-furanone (Ascorbic Acid) |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) |

| Emoxyfuranone |

| Sotolon |

| 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone |

| 5-Methyl-4-hydroxy-3(2H)-furanone |

| (+)-crassalactone D |

| Lanceolactone A |

| Jatrophone |

| Eremantholides |

| Geiparvarin |

| Patulin |

| Diplofuranone A |

| Diplobifuranylones A and B |

| 4-hydroxy-5-isopropyl-5-methoxy-2,5-dihydrofuran-2-one |

| 2,5-diformylfuran (DFF) |

| 5-hydroxymethylfurfural (HMF) |

Future Research Trajectories and Academic Applications of 4 Isopropyl 5 Methoxyfuran 2 5h One

Targeted Synthesis of Novel Analogues for Structure-Activity Relationship Refinement

The synthesis of novel analogues of 4-Isopropyl-5-methoxyfuran-2(5H)-one is a critical step in understanding and refining its potential therapeutic activities. The 2(5H)-furanone skeleton is a versatile platform for chemical modification. mdpi.com A combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones has been successfully prepared, demonstrating the feasibility of varying substituents at the 3, 4, and 5-positions of the butenolide ring. nih.gov This approach could be adapted to generate a library of compounds based on the this compound core.

Future synthetic strategies could involve:

Varying the C4-substituent: Replacing the isopropyl group with other alkyl or aryl groups to probe the impact of steric and electronic properties on biological activity.

Introducing diverse functionalities: Incorporating other chemical moieties, such as amino, sulfonyl, or triazole groups, which have been shown to impart interesting biological activities to the furanone scaffold. nih.govnih.govtandfonline.com

A series of 3,4-diaryl-2(5H)-furanone derivatives have been synthesized and shown to possess potent cytotoxic activities, indicating that modifications at these positions can significantly impact biological outcomes. nih.gov The synthesis of such analogues would be instrumental in establishing a comprehensive structure-activity relationship (SAR) profile, guiding the design of more potent and selective compounds.

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The integration of computational and experimental methods is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries and the optimization of lead compounds. nih.govnih.gov For this compound and its analogues, a combined approach would be highly beneficial.

Computational approaches can be broadly categorized as structure-based and ligand-based methods. nih.gov

Molecular Docking: This technique can be used to predict the binding mode and affinity of furanone derivatives to specific biological targets. nih.govco-ac.com For example, a theoretical study evaluated the interaction of furanone derivatives with the Eag-1 potassium channel, a potential cancer target. ccij-online.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the synthesized analogues with their biological activities, providing predictive power for designing new compounds. springernature.com

Pharmacophore Modeling: This approach helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. springernature.com

Experimental methodologies would then be employed to validate the computational predictions. High-throughput screening (HTS) can be used to test the synthesized library of furanone analogues against a panel of biological targets. The experimental data would then feedback into the computational models for further refinement. This iterative cycle of computational design and experimental validation can significantly accelerate the drug discovery process. nih.gov

| Methodology | Application in Furanone Research | Potential Outcome |

| Molecular Docking | Predicting binding modes of furanone analogues to target proteins. | Identification of key interactions and potential lead compounds. ccij-online.org |

| QSAR | Correlating molecular descriptors with biological activity. | Predictive models for designing more potent analogues. springernature.com |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Guiding the synthesis of novel, active compounds. springernature.com |

| High-Throughput Screening | Testing libraries of furanone derivatives against biological targets. | Discovery of new biological activities. nih.gov |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While furanone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects, the specific molecular targets and mechanisms of action are often not fully elucidated. mdpi.comnih.govnih.govnih.govnih.gov Future research should focus on identifying the precise biological targets of this compound and its analogues.

Potential areas of investigation include:

Antimicrobial and Antifungal Activity: Some furanone derivatives have been shown to inhibit biofilm formation in bacteria and exhibit antifungal properties. nih.govresearchgate.net Research could explore the potential of this compound analogues to interfere with quorum sensing pathways in bacteria. nih.gov

Anticancer Activity: Certain furanone derivatives have demonstrated cytotoxicity against various cancer cell lines. nih.govnih.gov Studies could investigate their effects on key signaling pathways involved in cancer progression, such as MAPK14 and VEGFR2. nih.gov A theoretical study has also suggested that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth. ccij-online.org

Anti-inflammatory Activity: Furanone derivatives have been explored as anti-inflammatory agents with dual COX-2/LOX inhibition. nih.gov

Lipid Metabolism: A marine-derived furanone was found to reduce intracellular lipid accumulation by targeting LXRα and PPARα, suggesting a potential application in metabolic disorders. nih.gov

Unraveling the molecular mechanisms of action is crucial for the rational design of more effective and safer therapeutic agents.

Potential in Materials Science and Agrochemical Research

The applications of furanone derivatives extend beyond medicine into materials science and agrochemicals.

Materials Science: Furan-based polymers are emerging as sustainable alternatives to petroleum-derived plastics. bohrium.compatsnap.com These bio-based polymers can exhibit superior properties such as enhanced thermal stability and mechanical strength. patsnap.com The furan (B31954) ring in this compound could potentially be modified to create novel monomers for polymerization, contributing to the development of new sustainable materials.

Agrochemical Research: Several furanone derivatives have shown promise as agrochemicals. They have been investigated for their antifungal activity against plant pathogens, suggesting their potential use as fungicides. researchgate.net For instance, some derivatives are active against Fusarium graminearum and Pythium ultimum. researchgate.net The structural features of this compound could be optimized to develop new, effective, and potentially more environmentally friendly agrochemicals.

Development of Sustainable Production Methods for Furanone Derivatives

The development of sustainable and environmentally friendly methods for the synthesis of furanone derivatives is a key area of future research. Traditional chemical synthesis often involves harsh reaction conditions and the use of hazardous reagents. bohrium.com

Green Chemistry Approaches:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of furanones offers a greener alternative to traditional chemical methods. bohrium.com For example, the microbiological synthesis of 4-hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran has been reported, demonstrating the feasibility of using microorganisms for furanone production. researchgate.netresearchgate.net

Renewable Feedstocks: Furan derivatives can be derived from biomass, which is an abundant and renewable resource. frontiersin.orgmdpi.com This approach aligns with the principles of green chemistry and contributes to a more sustainable chemical industry.

One-Pot Syntheses: Developing one-pot, multicomponent reactions for the synthesis of furanones can improve efficiency and reduce waste. A simple one-pot approach for the synthesis of a furan-2(5H)-one derivative containing indole (B1671886) fragments has been developed. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-Isopropyl-5-methoxyfuran-2(5H)-one, and how can reaction conditions be optimized?

The synthesis of furanone derivatives typically involves cyclization of precursor molecules or functionalization of existing furan rings. For example:

- Cyclization of 2-oxocarboxylic acids : This method, applicable to hydroxyfuranones, involves intramolecular esterification under acidic conditions to form the furanone ring .

- Functionalization via methoxy/isopropyl groups : Substituents like methoxy and isopropyl groups can be introduced using alkylation or nucleophilic substitution reactions. For instance, 5-methoxy groups in similar compounds are often added via methoxide ions in polar aprotic solvents .

- Optimization strategies : Reaction yield and purity depend on temperature, solvent choice (e.g., THF or DMF), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Kinetic studies using TLC or HPLC can monitor progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.2–3.8 ppm, while furanone ring protons appear between δ 5.0–6.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- Infrared (IR) spectroscopy : Stretching vibrations of the lactone carbonyl (C=O) near 1750 cm⁻¹ confirm the furanone core .

- HPLC/GC-MS : Used to assess purity and isolate intermediates during multi-step syntheses .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- SHELX refinement : The SHELX suite (e.g., SHELXL) refines crystal structures by optimizing bond lengths, angles, and thermal displacement parameters. This is critical for confirming stereochemistry at chiral centers (e.g., the isopropyl group) .

- ORTEP visualization : ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic positions and disorder, aiding in the interpretation of crystallographic data .

- Handling twinned data : For challenging crystals, twin refinement protocols in SHELXL can resolve overlapping reflections, particularly for low-symmetry space groups .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes like kinases or hydrolases .

- Cytotoxicity screening : Employ the NCI-60 cell line panel to assess selective activity against cancer cells (e.g., leukemia CCRF-CEM or ovarian OVCAR lines) .

- Binding studies :

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to receptors or proteins.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How can contradictory data in reaction yields or bioactivity results be systematically analyzed?

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) affecting yield. Response surface methodology (RSM) optimizes conditions .

- Meta-analysis of bioactivity data : Compare results across studies using standardized metrics (e.g., pIC₅₀) and assess variability due to assay conditions (e.g., cell line passage number, serum concentration) .

- Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile discrepancies in activity data across structural analogs .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?

- DFT calculations : Gaussian or ORCA software can model reaction pathways (e.g., ring-opening mechanisms) and calculate activation energies (ΔG‡) .

- MD simulations : GROMACS or AMBER simulate solvation effects and conformational stability in aqueous or lipid environments .

- QSPR models : Quantitative structure-property relationships predict physicochemical properties (e.g., logP, solubility) from molecular descriptors .

Methodological Tables

Q. Table 1. Key Synthetic Methods for Furanone Derivatives

| Method | Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Cyclization of precursors | H₂SO₄, reflux, 6–12 h | 45–70% | |

| Methoxy group addition | NaOMe, DMF, 60°C, 4 h | 60–85% | |

| Catalytic alkylation | BF₃·OEt₂, CH₂Cl₂, rt, 2 h | 50–75% |

Q. Table 2. Comparison of Bioactivity Assays

| Assay Type | Throughput | Sensitivity | Application Example |

|---|---|---|---|

| NCI-60 cell screening | High | Moderate | Anticancer activity |

| SPR binding kinetics | Low | High | Target engagement |

| Fluorescence-based IC₅₀ | Medium | High | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.